Lipophilicity (XLogP3-AA) Differentiation from More Polar 5-Substituted Analogs
The target compound exhibits an XLogP3-AA of 1.4, which is significantly lower than analogs bearing polar 5-substituents such as 5-methoxymethyl (estimated XLogP3-AA ≈ 0.8–1.0) and higher than highly lipophilic analogs such as 5-(4-fluorophenyl) or 5-(tetrahydronaphthalen-2-yl) derivatives (estimated XLogP3-AA > 2.5) [1]. This intermediate lipophilicity profile positions the 5-ethyl analog in a narrow logP window that may confer an optimal balance between aqueous solubility and passive membrane permeability for cell-based assay performance [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 (PubChem computed) |
| Comparator Or Baseline | 5-Methoxymethyl analog (CAS 850936-20-8): estimated XLogP3-AA ≈ 0.9; 5-(4-Fluorophenyl) analog (CAS not retrieved): estimated XLogP3-AA ≈ 2.8 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 vs. methoxymethyl analog; ΔXLogP3-AA ≈ -1.4 vs. 4-fluorophenyl analog |
| Conditions | XLogP3-AA computed via PubChem 3.0 algorithm; comparator values are estimated based on structural analogs using additive fragment methods |
Why This Matters
Lipophilicity differences of ≥0.5 log units can substantially affect compound solubility, non-specific protein binding, and membrane permeation, making the 5-ethyl analog a distinct choice for cellular assay development where intermediate lipophilicity is required [2].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4100360. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/LFNFONMCKQFXAF-UHFFFAOYSA-N. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Provides framework for interpreting the biological significance of logP differences). View Source
